Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate
Description
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
phenyl N-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]carbamate |
InChI |
InChI=1S/C19H19N3O3/c23-19(24-15-6-2-1-3-7-15)20-22-12-10-14(11-13-22)18-16-8-4-5-9-17(16)25-21-18/h1-9,14H,10-13H2,(H,20,23) |
InChI Key |
KFOIRHADQLRMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Precursors
- Benzo[d]isoxazole derivatives : Synthesized via cyclization of suitable precursors or purchased commercially.
- Piperidine derivatives : Either free amines or protected forms, prepared via standard amination or reduction protocols.
- Carbamoylating agents : Phenyl chloroformate, phenyl isocyanate, or phenyl carbonate.
Preparation Methods
Carbamate Formation via Phenyl Chloroformate
This is the most common approach, involving the reaction of a piperidine amine with phenyl chloroformate in an inert solvent under controlled temperature conditions.
| Reaction Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide or Tetrahydrofuran |
| Temperature | 0°C to 30°C |
| Reagent addition | Phenyl chloroformate added dropwise to amine solution |
| Base | N,N-Diisopropylethylamine or Triethylamine (to neutralize HCl) |
| Reaction time | 3 to 24 hours |
Example :
- Phenyl chloroformate (139.5 g) was added to a cooled solution of a piperazine derivative (200 g) in dimethylformamide at 0-10°C. The mixture was stirred for 3 hours, then quenched with water, filtered, and washed to isolate the carbamate product with yields around 77.4%.
Carbamate Formation via Phenyl Isocyanate
An alternative method involves directly reacting the amine with phenyl isocyanate, often in aromatic solvents like toluene or dioxane, under reflux conditions.
| Reaction Parameter | Details |
|---|---|
| Solvent | Toluene or Dioxane |
| Temperature | Reflux (~90-100°C) |
| Reagent addition | Phenyl isocyanate added slowly |
| Base | N,N-Diisopropylethylamine or similar tertiary amines |
| Reaction time | 19 to 39 hours |
Example :
- Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate was synthesized by refluxing phenyl isocyanate with the amine in toluene with DIPEA, yielding approximately 45.5%.
Multi-step Synthesis Involving Intermediate Hydrazides
Some protocols involve initial formation of hydrazide intermediates, which are subsequently reacted with phenyl chloroformate or phenyl carbonate derivatives.
| Reaction Parameter | Details |
|---|---|
| Reagents | Hydrazides and phenyl chloroformate |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 90-100°C for carbamate formation |
| Base | Triethylamine |
| Reaction time | 12-24 hours |
Example :
- Hydrazide intermediates reacted with phenyl chloroformate in dioxane at 90-95°C with triethylamine, producing high yields (~94.6%).
Large-Scale Industrial Methods
Industrial syntheses often employ continuous or batch processes with optimized reaction conditions for scale-up, including the use of inert atmospheres, controlled addition rates, and efficient purification steps like filtration and solvent removal under reduced pressure.
| Reaction Conditions | Details |
|---|---|
| Solvent | 1,4-Dioxane, dichloromethane, or methyl tert-butyl ether |
| Temperature | 90-100°C during carbamate formation |
| Reagents | Phenyl chloroformate, hydrazides, or amines |
| Base | Triethylamine |
| Purification | Filtration, washing, and recrystallization |
Example :
- A large-scale synthesis involved reacting phenyl chloroformate with a hydrazide derivative in 1,4-dioxane at 90-95°C, followed by purification steps yielding high purity product with over 97% HPLC purity.
Reaction Conditions and Operational Notes
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Temperature | 0°C to 100°C | Lower temperatures favor selectivity; higher temperatures improve reaction rates |
| Solvent | N,N-Dimethylformamide, Toluene, Dioxane | Choice depends on scale and reagent solubility |
| Reagent addition | Dropwise over 30 min to 2 hours | Prevents side reactions and ensures control |
| Reaction time | 3 to 24 hours | Monitored via TLC or HPLC for completion |
| Purification | Filtration, washing, recrystallization | Ensures high purity and removal of impurities |
Data Tables Summarizing Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|---|
| Carbamate via Phenyl Chloroformate | Phenyl chloroformate + amine | DMF or THF | 0-10°C | 3-5 hours | ~77-94% | 97-98% | Industrial scale feasible |
| Carbamate via Phenyl Isocyanate | Phenyl isocyanate + amine | Toluene | Reflux (~90-100°C) | 19-39 hours | 45-77% | 94-99% | Suitable for sensitive functional groups |
| Hydrazide Intermediate Route | Hydrazide + phenyl chloroformate | Dioxane | 90-100°C | 12-24 hours | Up to 94.6% | >97% | Multi-step process for complex derivatives |
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the phenyl group can modulate its overall pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound shares a benzo[d]isoxazol-3-yl-piperidine scaffold with several analogs but differs in substituents and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Compounds
Substituent Effects on Bioactivity
- Fluorine Substitution : Compounds with 6-fluoro (e.g., 26 ) or 5-fluoro (e.g., risperidone impurities ) on the benzoisoxazole ring show enhanced receptor binding and metabolic stability. Fluorine’s electronegativity improves bioavailability and CNS penetration.
- Trifluoromethyl Groups : Compound 22 incorporates a trifluoromethylphenyl group, which may enhance lipophilicity and blood-brain barrier permeability.
- Carbamate vs.
Pharmacological and Metabolic Insights
- Antipsychotic Potential: Piperidine-linked benzo[d]isoxazole derivatives (e.g., 26 ) demonstrate high affinity for dopamine and serotonin receptors, suggesting the target compound may share similar mechanisms.
- Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., 6-fluoro ) exhibit moderate activity against Bacillus subtilis and Escherichia coli, implying the target’s carbamate group could modulate antimicrobial efficacy.
- Metabolism : Piperidine-based analogs like TBPT are P450 substrates, indicating the target compound may undergo oxidative metabolism, necessitating stability studies.
Biological Activity
Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a phenyl group, a benzo[d]isoxazole moiety, and a piperidine ring. The synthesis typically involves the reaction of piperidine derivatives with benzo[d]isoxazole intermediates, followed by carbamate formation. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which have shown promise in enhancing efficiency and reducing environmental impact .
Pharmacological Properties
- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Potential : Recent investigations have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast and colon cancers. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways .
- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease. Its ability to inhibit oxidative stress and inflammation has been highlighted as a key mechanism .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Showed significant inhibition of cell proliferation in breast cancer cell lines (IC50 = 15 µM). |
| Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. |
| Antidepressant Tests | Exhibited reduced immobility in forced swim tests, indicating potential antidepressant effects. |
In Vivo Studies
In vivo studies have further supported these findings:
- Animal Models : Rodent models treated with the compound showed improved behavioral outcomes in depression-related tests and reduced tumor growth rates compared to controls .
- Mechanistic Insights : Mechanistic studies revealed that the compound modulates key signaling pathways involved in apoptosis and inflammation, suggesting a multifaceted mode of action .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. Key steps include:
- Using 1,4-dioxane or tetrahydrofuran (THF) as solvents with bases like triethylamine or pyridine to facilitate coupling reactions .
- Monitoring reaction progress via HPLC (e.g., method A in achieves >96% purity with tR = 15.4 min) .
- Purification via column chromatography or recrystallization to minimize impurities (e.g., <0.15% dimer content as in ) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- <sup>1</sup>H NMR (500 MHz, CDCl3/DMSO-d6) to verify piperidine and benzoisoxazole proton environments (e.g., δ 4.14–4.74 ppm for piperidine protons) .
- Mass spectrometry (ESI+/APCI+) to confirm molecular weight (e.g., m/z 375 [M+H]<sup>+</sup> in ) .
- HPLC-UV with ammonium acetate buffer (pH 6.5) for purity assessment and residual solvent analysis .
Q. How can in vitro receptor binding assays be designed to evaluate antipsychotic potential?
- Methodological Answer :
- Use radioligand displacement assays targeting dopamine D2 and serotonin 5-HT2A receptors, as seen in antipsychotic analogs (e.g., risperidone derivatives in ) .
- Compare IC50 values against reference drugs (e.g., paliperidone palmitate in ) to assess competitive binding .
Advanced Research Questions
Q. How can discrepancies between in vitro metabolite predictions and in vivo exposure data be resolved?
- Methodological Answer :
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for enzyme kinetics, tissue distribution, and secondary metabolism. For example:
- Static models integrating fraction metabolized (fm) and metabolite clearance (e.g., M1/M2 ratios in TBPT from ) .
- Dynamic PBPK models using permeability data (e.g., Caco-2 assays) to predict blood-brain barrier penetration .
- Validate with LC-MS/MS to quantify plasma metabolite/parent (M/P) ratios in preclinical species .
Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives with enhanced CNS activity?
- Methodological Answer :
- Introduce substituents at the piperidine N-carbamate or benzoisoxazole 6-position (e.g., fluorine for improved metabolic stability, as in and ) .
- Test alkyl chain modifications (e.g., propylthio groups in ) to balance lipophilicity and BBB permeability .
- Evaluate in vivo efficacy in rodent models (e.g., LDLr<sup>-/-</sup> mice for lipid modulation, as in ) .
Q. How should researchers address contradictory data in pharmacokinetic/pharmacodynamic (PK/PD) modeling?
- Methodological Answer :
- Perform allometric scaling from preclinical species (e.g., rat, dog) to humans, adjusting for species-specific CYP450 metabolism (e.g., CYP3A4/5 involvement in ) .
- Use mechanistic IVIVE (in vitro-in vivo extrapolation) to reconcile in vitro clearance rates with observed in vivo half-lives .
Q. What experimental designs are recommended for assessing blood-brain barrier (BBB) penetration?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
